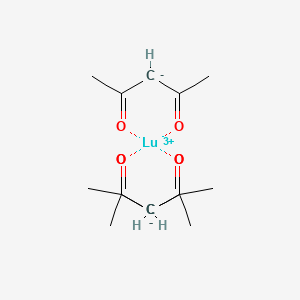
Lutetium(III) acetylacetonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lutetium(III) acetylacetonate is a coordination compound with the chemical formula Lu(C₅H₇O₂)₃. It is a complex formed by lutetium, a rare earth metal, and acetylacetonate, a β-diketone ligand. This compound is known for its volatility and ability to form adducts with other ligands such as 1,10-phenanthroline and 2,2’-bipyridine .
准备方法
Lutetium(III) acetylacetonate can be synthesized through the reaction of trialkoxylutetium with acetylacetone . The reaction typically involves the following steps:
Reaction of Trialkoxylutetium with Acetylacetone: This method involves mixing trialkoxylutetium with acetylacetone under controlled conditions to form the desired this compound complex.
Industrial Production:
化学反应分析
Lutetium(III) acetylacetonate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are limited.
Substitution Reactions: This compound can form adducts with other ligands, such as 1,10-phenanthroline and 2,2’-bipyridine.
Thermal Decomposition: The compound is known to decompose under thermal conditions, leading to the formation of free radicals.
科学研究应用
Lutetium(III) acetylacetonate has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic synthesis reactions.
Nanoparticle Research: The compound serves as a precursor for the synthesis of nanoparticles.
Polymer Science: It is utilized in the development of new materials and polymers.
Thermal and Radiation Sensitivity: The compound’s sensitivity to thermal and radiation conditions makes it useful in studies related to polymerization and other chemical processes.
作用机制
The mechanism of action of lutetium(III) acetylacetonate involves the coordination of the acetylacetonate ligands to the lutetium ion. This coordination forms a stable chelate ring, which imparts unique chemical properties to the compound . The presence of β-diketone ligands allows for various chemical interactions, including the formation of adducts with other ligands .
相似化合物的比较
Lutetium(III) acetylacetonate can be compared with other metal acetylacetonates, such as:
- Yttrium(III) acetylacetonate
- Lanthanum(III) acetylacetonate
- Neodymium(III) acetylacetonate
- Praseodymium(III) acetylacetonate
These compounds share similar coordination chemistry but differ in their specific chemical properties and applications. This compound is unique due to its volatility and ability to form stable adducts with various ligands .
属性
分子式 |
C15H21LuO6 |
|---|---|
分子量 |
472.29 g/mol |
IUPAC 名称 |
lutetium(3+);pentane-2,4-dione |
InChI |
InChI=1S/3C5H7O2.Lu/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |
InChI 键 |
HXFHOORFYPCGNF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Lu+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


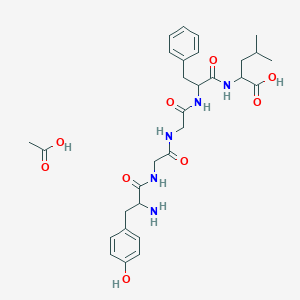

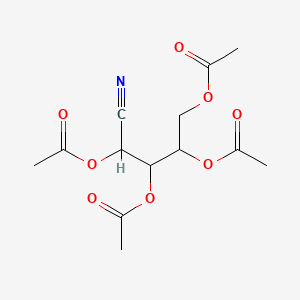
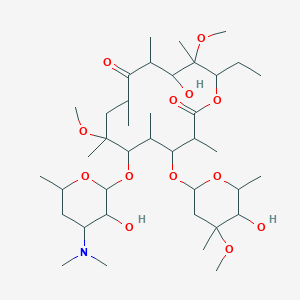
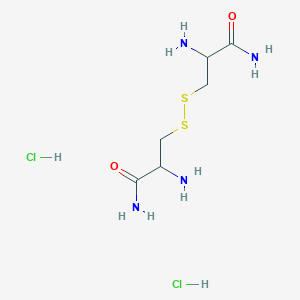
![(2S)-2-[(2S,3R)-2-Amino-3-hydroxybutanamido]-3-phenylpropanoic acid](/img/structure/B12324976.png)
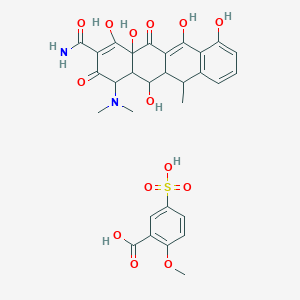
![[17-(2-chloroacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B12324982.png)
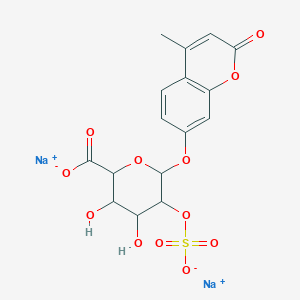

![3-[6,9a,9b-Trimethyl-3-(2-methyl-5-prop-1-en-2-yloxolan-2-yl)-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B12324992.png)
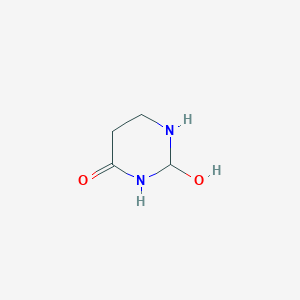
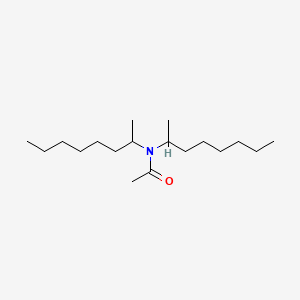
![3,4,5-Trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid](/img/structure/B12325001.png)
